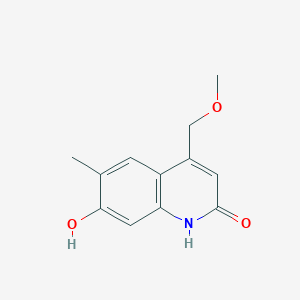
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxymethyl group at the 4th position, and a methyl group at the 6th position on the quinolinone ring. These structural modifications contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinolinones.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, which can further undergo additional modifications to yield a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting hydroxyl radicals and DNA damage.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as biodegradable polymers and optical materials.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, its ability to act as a fluorescent probe is due to its interaction with hydroxyl radicals, leading to fluorescence emission. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methyl-2(1H)-quinolone: A similar compound with a hydroxy group at the 7th position and a methyl group at the 4th position.
7-Hydroxy-4-methylcoumarin: Another related compound with a coumarin structure and similar functional groups.
Uniqueness
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group at the 4th position and the combination of hydroxy and methyl groups at the 7th and 6th positions, respectively, differentiate it from other quinolinone derivatives.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
7-hydroxy-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-7-3-9-8(6-16-2)4-12(15)13-10(9)5-11(7)14/h3-5,14H,6H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
JCKZAYWKDMRASP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1O)NC(=O)C=C2COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
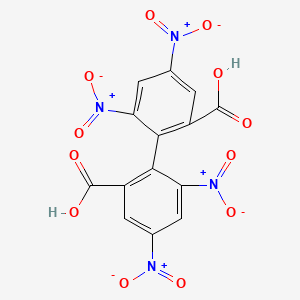
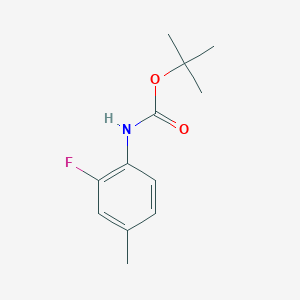
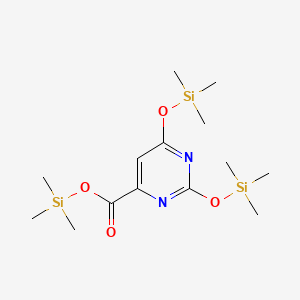

![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
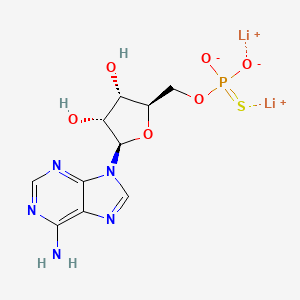
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
